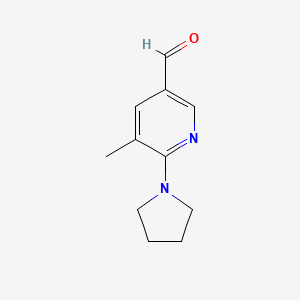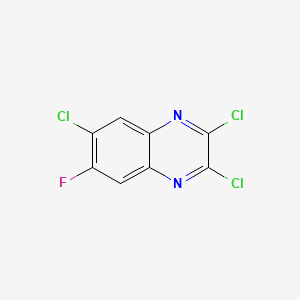
(3-(2-氰乙基)苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-CYANOETHYL)PHENYLBORONIC ACID is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanoethyl group. The unique structure of 3-(2-CYANOETHYL)PHENYLBORONIC ACID makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
科学研究应用
3-(2-CYANOETHYL)PHENYLBORONIC ACID has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CYANOETHYL)PHENYLBORONIC ACID typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of 3-(2-Cyanoethyl)phenylacetylene using a borane reagent, followed by oxidation to yield the desired boronic acid . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
In an industrial setting, the production of 3-(2-CYANOETHYL)PHENYLBORONIC ACID can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
化学反应分析
Types of Reactions
3-(2-CYANOETHYL)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
作用机制
The mechanism by which 3-(2-CYANOETHYL)PHENYLBORONIC ACID exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversed under specific conditions, allowing for controlled release or detection of target molecules .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the cyanoethyl group, making it less versatile in certain reactions.
(3-(2-Cyanovinyl)phenyl)boronic acid: Contains a vinyl group instead of an ethyl group, leading to different reactivity and applications.
(3-(2-Cyanoethylaminocarbonyl)phenyl)boronic acid: Contains an additional aminocarbonyl group, which can enhance its binding affinity in biological applications.
Uniqueness
3-(2-CYANOETHYL)PHENYLBORONIC ACID stands out due to its unique combination of a cyanoethyl group and a boronic acid moiety. This combination allows for a broader range of chemical reactions and applications compared to its analogs. The presence of the cyanoethyl group enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
IUPAC Name |
[3-(2-cyanoethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,12-13H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPLWOUIDZWRHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681605 |
Source


|
| Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-58-9 |
Source


|
| Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Cyanoethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)



![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)


![2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571922.png)



